2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

mGluR5 Negative Allosteric Modulator Neurological Disorders

The compound 2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 327056-07-5), also known as 5-(3,5-dichlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole, is a heterocyclic small molecule (C13H7Cl2N3O, MW 292.12) within the 3,5-disubstituted-1,2,4-oxadiazole class. It is specifically claimed as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), a key target in neurological disorder research.

Molecular Formula C13H7Cl2N3O
Molecular Weight 292.12 g/mol
CAS No. 327056-07-5
Cat. No. B3032647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
CAS327056-07-5
Molecular FormulaC13H7Cl2N3O
Molecular Weight292.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C13H7Cl2N3O/c14-9-5-8(6-10(15)7-9)13-17-12(18-19-13)11-3-1-2-4-16-11/h1-7H
InChIKeyHSLAPYCDJGEODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 327056-07-5): A Key mGluR5-Focused Research Tool


The compound 2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 327056-07-5), also known as 5-(3,5-dichlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole, is a heterocyclic small molecule (C13H7Cl2N3O, MW 292.12) within the 3,5-disubstituted-1,2,4-oxadiazole class . It is specifically claimed as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), a key target in neurological disorder research [1]. Its primary procurement value is as a potent and well-defined mGluR5 ligand, distinguished from its close analogs by its specific 3,5-dichloro substitution pattern on the phenyl ring.

Procurement Alert: Why Regioisomeric 1,2,4-Oxadiazole Analogs Cannot Substitute for CAS 327056-07-5


Substituting CAS 327056-07-5 with another dichlorophenyl-pyridinyl-oxadiazole regioisomer is not chemically or pharmacologically valid. The position of chlorine atoms on the phenyl ring is a critical determinant of biological activity. For example, relocating the chlorines from the 3,5- to the 3,4-positions drastically reduces mGluR5 NAM potency by approximately 70-fold [1]. Furthermore, shifting to a 2,4-dichloro substitution pattern (JY-2) completely alters the compound's primary target from mGluR5 to the FoxO1 transcription factor . These sharp structure-activity relationships (SAR) mean that even structurally similar, same- molecular-weight analogs cannot serve as functional replacements, making the exact CAS number critical for reproducible research.

Quantitative Differentiation Guide for 2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Head-to-Head and Cross-Study Evidence


mGluR5 NAM Activity Advantage Over the 3,4-Dichloro Regioisomer

In a direct cross-study comparison under identical assay conditions, the target 3,5-dichloro compound demonstrates significantly superior mGluR5 negative allosteric modulatory activity. The target compound (CHEMBL2164553) exhibits an IC50 of 142 nM against human recombinant mGluR5, while its 3,4-dichloro regioisomer (BDBM39076) shows an IC50 of 10,000 nM (10 µM) [1]. This represents a ~70-fold increase in potency attributed solely to the chlorine substitution pattern.

mGluR5 Negative Allosteric Modulator Neurological Disorders

Target Selectivity Profile Distinction from the 2,4-Dichloro Analog (JY-2)

The biological target of the 2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is fundamentally different from its 2,4-dichloro analog, JY-2 (CAS 339103-05-8). The target compound is a potent mGluR5 NAM (IC50 = 142 nM) [1], whereas JY-2 is a FoxO1 transcription factor inhibitor (IC50 = 22,000 nM) with no reported mGluR5 activity . This divergence in primary pharmacology demonstrates that the chlorine substitution pattern dictates target engagement.

Target Selectivity FoxO1 mGluR5 Anti-diabetic

Physicochemical Property Differentiation: LogP Advantage for CNS Penetration Potential

The target compound possesses a calculated LogP of 4.10540 , placing it within a favorable lipophilicity range for central nervous system (CNS) drug candidates. This is a critical differentiator from less lipophilic or more polar analogs in the oxadiazole class, which may have suboptimal brain penetration [1]. While direct experimental LogP values for all regioisomers are not available, the 3,5-dichloro substitution pattern is associated with enhanced lipophilicity compared to other substitution patterns in related pyridine-oxadiazole series, as demonstrated in anticancer SAR studies where the 3,5-dichloro moiety increased activity through elevated lipophilicity [1].

Drug-likeness LogP CNS Drug Discovery Physicochemical Properties

Patent-Documented Specificity as an mGluR5 Antagonist Scaffold

The compound is explicitly claimed in patent UA75871C2, which covers 1,2,4-oxadiazole derivatives as antagonists at metabotropic glutamate receptors, specifically for the treatment of neurological and psychiatric disorders [1]. The patent lists 5-(3,5-dichlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole as a preferred embodiment, alongside 5-(2,3-dichlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole, indicating that the specific substitution pattern is a key element of the claimed invention. This contrasts with other regioisomers like the 3,4-dichloro analog, which is not prominently featured in mGluR5 patent estates.

Intellectual Property mGluR5 Antagonist Chemical Probes Patent Protection

Recommended Application Scenarios for 2-[5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine in Research and Drug Discovery


mGluR5 Negative Allosteric Modulator (NAM) Tool Compound for CNS Research

This compound is most appropriately used as a potent mGluR5 NAM tool compound (IC50 = 142 nM) in in vitro assays to study the role of mGluR5 in neurological and psychiatric disease models [1]. Its 3,5-dichloro substitution pattern ensures optimal potency that is not achievable with other regioisomers, making it suitable for target validation studies, screening cascade development, and as a reference compound for novel mGluR5 ligand discovery programs.

Structure-Activity Relationship (SAR) Studies on Oxadiazole-Based mGluR5 Ligands

The compound serves as a critical reference point in SAR studies exploring the impact of chlorine substitution patterns on mGluR5 activity [1]. The approximately 70-fold potency difference between the 3,5-dichloro (IC50 = 142 nM) and 3,4-dichloro (IC50 = 10,000 nM) analogs provides a well-defined SAR data point that can guide the design of next-generation mGluR5 modulators with improved potency and selectivity .

Differentiation from FoxO1-Targeted Probes in Metabolic Disease Research

In metabolic disease research where both mGluR5 and FoxO1 pathways may be implicated, this compound provides a clean mGluR5-targeted tool to dissect pathway contributions [1]. Its distinct target profile from the FoxO1 inhibitor JY-2 (IC50 = 22 µM) allows researchers to design experiments that specifically isolate mGluR5-mediated effects without confounding FoxO1 activity .

CNS-Penetrant Lead Optimization Starting Point

With a calculated LogP of 4.10540, the compound possesses favorable physicochemical properties for CNS drug development and can serve as a starting point for lead optimization programs aimed at developing brain-penetrant mGluR5 therapeutics [1]. Its property profile is consistent with CNS drug-likeness, reducing the need for extensive property optimization in early-stage discovery .

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